molecular formula C4H10ClNO B101042 Isopropyl formimidate hydrochloride CAS No. 16694-44-3

Isopropyl formimidate hydrochloride

Cat. No.: B101042
CAS No.: 16694-44-3
M. Wt: 123.58 g/mol
InChI Key: NWCBOWOTHFLANG-UHFFFAOYSA-N
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Description

Isopropyl formimidate hydrochloride is an organic compound with the chemical formula HC(=NH)OCH(CH3)2·HCl. It is a colorless to pale yellow liquid with a pungent odor and is soluble in water and organic solvents. This compound is commonly used in various chemical reactions and has applications in multiple scientific fields .

Mechanism of Action

Target of Action

Isopropyl formimidate hydrochloride is a chemical compound used in various biochemical research

Mode of Action

It is known that the compound can be used in the synthesis of other complex molecules , suggesting it may interact with its targets through chemical reactions to form new compounds. More detailed studies are required to fully understand its interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that the compound can be used in the synthesis of 5:6-dimethyl-1-α-D-ribofuranosylbenziminazole , indicating it may be involved in the biochemical pathways related to the synthesis of this molecule

Result of Action

As a chemical compound used in biochemical research, it is likely to have effects at the molecular level, possibly through the formation of new compounds or the modification of existing ones

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented in the literature. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound has a melting point of 108°C (dec.) (lit.) , suggesting that high temperatures could affect its stability

Preparation Methods

Isopropyl formimidate hydrochloride can be synthesized by reacting isopropanol with methylamine under acidic conditions. The specific preparation method involves heating isopropanol and excess methylamine in the presence of hydrochloric acid, followed by distillation and purification to obtain the final product . Industrial production methods typically follow similar procedures but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

Isopropyl formimidate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Isopropyl formimidate hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Isopropyl formimidate hydrochloride can be compared with other similar compounds, such as ethyl formimidate hydrochloride and methyl formimidate hydrochloride. These compounds share similar chemical structures and reactivity but differ in their alkyl groups. The uniqueness of this compound lies in its specific applications and reactivity profile, which make it suitable for particular scientific and industrial uses .

Similar compounds include:

  • Ethyl formimidate hydrochloride
  • Methyl formimidate hydrochloride
  • Propyl formimidate hydrochloride

These compounds have varying alkyl groups, which influence their chemical properties and applications .

Properties

IUPAC Name

propan-2-yl methanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-4(2)6-3-5;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCBOWOTHFLANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510217
Record name Propan-2-yl methanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16694-44-3
Record name Propan-2-yl methanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16694-44-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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